molecular formula C13H7Cl2N3 B3181190 2,4-dichloro-6-(naphthalen-1-yl)-1,3,5-triazine CAS No. 59336-36-6

2,4-dichloro-6-(naphthalen-1-yl)-1,3,5-triazine

Cat. No.: B3181190
CAS No.: 59336-36-6
M. Wt: 276.12 g/mol
InChI Key: ZULQIPWJEFVQHG-UHFFFAOYSA-N
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Description

2,4-dichloro-6-(naphthalen-1-yl)-1,3,5-triazine is a chemical compound that belongs to the class of triazines Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms This particular compound is characterized by the presence of two chlorine atoms and a naphthyl group attached to the triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-6-(naphthalen-1-yl)-1,3,5-triazine typically involves the reaction of 2,4,6-trichloro-1,3,5-triazine with naphthalene derivatives under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where 2,4,6-trichloro-1,3,5-triazine is reacted with naphthalene in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

For industrial production, the process may be scaled up by optimizing reaction conditions and using continuous flow reactors. The use of efficient catalysts and solvents can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-6-(naphthalen-1-yl)-1,3,5-triazine can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the triazine ring can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alcohols. These reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

    Coupling Reactions: Palladium catalysts and bases like triethylamine are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield triazine derivatives with amino groups, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

2,4-dichloro-6-(naphthalen-1-yl)-1,3,5-triazine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of 2,4-dichloro-6-(naphthalen-1-yl)-1,3,5-triazine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or proteins by binding to their active sites. This binding can disrupt the normal function of the enzyme or protein, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-trichloro-1,3,5-triazine: A precursor in the synthesis of 2,4-dichloro-6-(naphthalen-1-yl)-1,3,5-triazine.

    2,4-dichloro-6-phenyl-1,3,5-triazine: Similar structure but with a phenyl group instead of a naphthyl group.

    2,4-dichloro-6-(2-naphthyl)-1,3,5-triazine: Similar structure with a different position of the naphthyl group.

Uniqueness

This compound is unique due to the presence of the naphthyl group, which imparts specific chemical properties and potential applications. The naphthyl group can enhance the compound’s ability to interact with aromatic systems and biological targets, making it valuable in various fields of research.

Properties

IUPAC Name

2,4-dichloro-6-naphthalen-1-yl-1,3,5-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2N3/c14-12-16-11(17-13(15)18-12)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZULQIPWJEFVQHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=NC(=NC(=N3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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